REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[S:34]1[CH:38]=[CH:37][C:36]2[CH:39]=[CH:40][CH:41]=[C:42]([C:43](=[O:46])[CH2:44][CH3:45])[C:35]1=2>O1CCCC1>[S:34]1[CH:38]=[CH:37][C:36]2[CH:39]=[CH:40][CH:41]=[C:42]([C:43](=[O:46])[CH:44]([Br:1])[CH3:45])[C:35]1=2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2C(CC)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography over silica using
|
Type
|
ADDITION
|
Details
|
a 7:3 mixture of petroleum ether (b.p. 60-80° C.) and dichloromethane as eluant
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=CC=C2C(C(C)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |